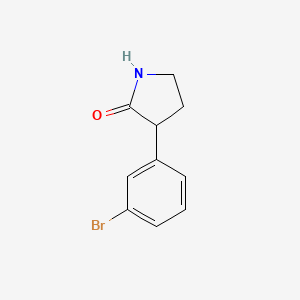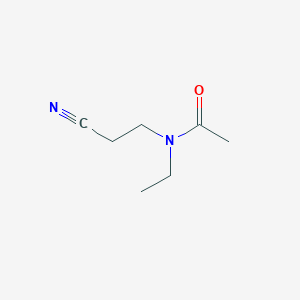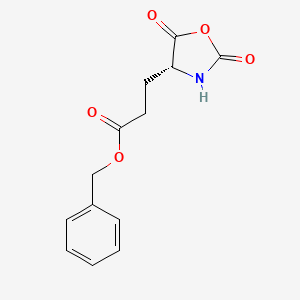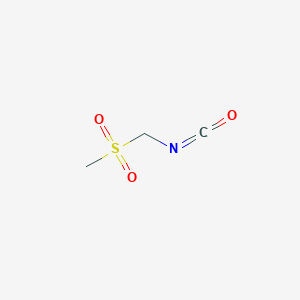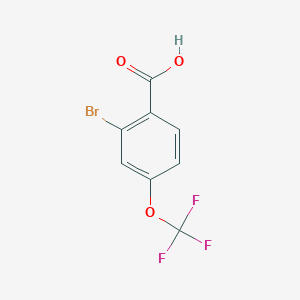
tert-Butyl-N-(1-Aminopentan-2-yl)carbamate
Übersicht
Beschreibung
“tert-butyl N-(1-aminopentan-2-yl)carbamate” is a chemical compound with the molecular formula C10H22N2O2 . It is also known by its IUPAC name "tert-butyl 1-(aminomethyl)butylcarbamate" .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-(1-aminopentan-2-yl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-aminopentan-2-yl)carbamate” consists of a carbamate group attached to a tert-butyl group and a pentane chain with an amine group . The molecular weight of the compound is 202.3 .Chemical Reactions Analysis
As a carbamate, “tert-butyl N-(1-aminopentan-2-yl)carbamate” can participate in various chemical reactions. Carbamates are known to undergo reactions such as amination, carboxylation, and rearrangement .Physical and Chemical Properties Analysis
“tert-butyl N-(1-aminopentan-2-yl)carbamate” is an oil at room temperature . It has a molecular weight of 202.3 . The InChI code for the compound is "1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)" .Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
tert-Butyl-N-(1-Aminopentan-2-yl)carbamate: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur ermöglicht die Einführung der tert-Butylcarbamatschutzgruppe in Moleküle, was ein entscheidender Schritt bei der Synthese komplexerer Pharmazeutika ist .
Entwicklung von Antibiotika
Diese Verbindung wurde bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation, eingesetzt. Es dient als wichtiges Zwischenprodukt, das zur Wirksamkeit des Antibiotikums gegen grampositive und gramnegative Bakterien beiträgt, einschließlich multiresistenter Stämme .
Antimikrobielle Forschung
Die Derivate der Verbindung wurden auf ihre antimikrobiellen Eigenschaften untersucht. Modifikationen seiner Struktur können zur Entwicklung neuer antimikrobieller Wirkstoffe führen, die potenzielle Anwendungen bei der Behandlung verschiedener bakterieller Infektionen bieten .
Krebsforschung
This compound: ist auch ein Zwischenprodukt bei der Synthese von Naturstoffanaloga wie Jaspin B, das eine zytotoxische Aktivität gegen menschliche Karzinomzelllinien gezeigt hat. Dies unterstreicht seine Rolle bei der Entwicklung potenzieller Krebstherapien .
Chemische Synthese
Die Verbindung ist an verschiedenen chemischen Syntheseprozessen beteiligt, darunter palladiumkatalysierte Reaktionen und die Synthese von tetrasubstituierten Pyrrolen. Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle für Forschungs- und Industrieanwendungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1-aminopentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBYZJNGSHFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


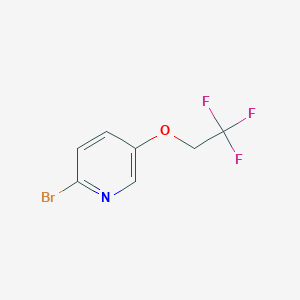

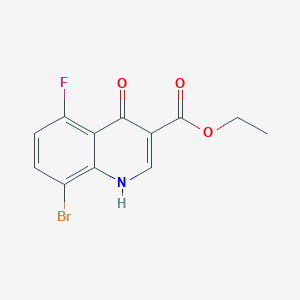
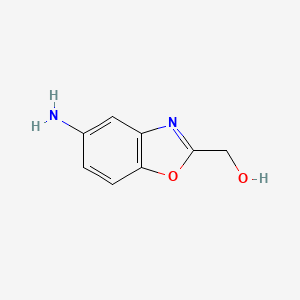
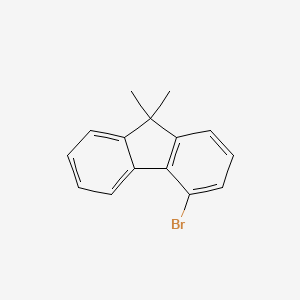

![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)

